molecular formula C11H13N3O B2935305 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one CAS No. 50840-29-4

3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one

Cat. No. B2935305
CAS RN: 50840-29-4
M. Wt: 203.245
InChI Key: BHBLUWURPUFBDS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Anti-Tuberculosis Activity

A study by Panneerselvam et al. (2016) focused on the synthesis of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrating potent anti-tuberculosis activity, comparable to the standard anti-tuberculosis drug rifampicin. This research indicates the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).

Corrosion Inhibition

Jamil et al. (2018) investigated Schiff bases, specifically 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one, as effective corrosion inhibitors for mild steel. This study emphasizes the role of nitrogen content, inhibitor concentration, and molecular weight in enhancing inhibition efficiency, with findings suggesting potential applications in material protection (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018).

Antimicrobial and Analgesic Properties

Sahu et al. (2008) synthesized and characterized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing significant analgesic, anti-inflammatory, and antihelmintic activities. This indicates the therapeutic potential of these compounds in treating various ailments (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).

Antioxidant Studies

Al-azawi (2016) conducted a study on quinazolin derivatives derived from 3-amino-2-methylquinazolin-4(3H)-one, demonstrating excellent antioxidant properties. These compounds showed remarkable scavenging capacity against DPPH and Nitric oxide, indicating their potential use as antioxidants (Khalida F. Al-azawi, 2016).

Antibacterial Agents

Zeydi, Montazeri, and Fouladi (2017) synthesized new triazoloquinazoline derivatives from 3-amino-2-methylquinazolin-4(3H)-one, showing promising antibacterial activities. This research suggests the potential of these compounds in developing new antibacterial drugs (Zeydi, Montazeri, & Fouladi, 2017).

Antidiabetic Activity

Jangam and Wankhede (2019) synthesized novel compounds using 3-amino-2-methylquinazolin-4(3H)-one, showing significant antidiabetic activity in streptozotocin-induced diabetic rats. This highlights the potential of these compounds in diabetes treatment (Jangam & Wankhede, 2019).

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

3-(2-aminoethyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBLUWURPUFBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one

Citations

For This Compound
1
Citations
AP Keche, VM Kamble - Arabian Journal of Chemistry, 2019 - Elsevier
A variety of novel 2-methylquinazolin-4(3H)-one derivatives (1–29) bearing urea, thiourea and sulphonamide functionalities at position 3 of biological interest have been synthesized …
Number of citations: 22 www.sciencedirect.com

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